2-Chloro-2'-iodo-1,1'-biphenyl

Description

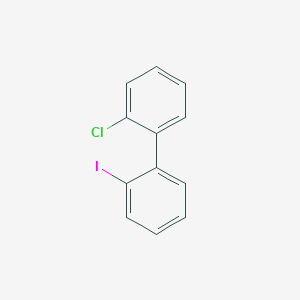

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-iodophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQQVQEMHROEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Transformations of 2 Chloro 2 Iodo 1,1 Biphenyl Analogues

Detailed Reaction Mechanisms of Transition Metal-Catalyzed Processes

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and plays a pivotal role in the functionalization of aryl halides like 2-chloro-2'-iodo-1,1'-biphenyl. The catalytic cycles of these reactions are intricate, multi-step processes.

Oxidative Addition and Reductive Elimination Pathways

The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org For a dihalogenated substrate such as this compound, the initial and final steps of this catalytic cycle are of paramount importance.

Oxidative Addition: The catalytic cycle typically commences with the oxidative addition of an aryl halide to a low-valent transition metal center, most commonly a Pd(0) complex. rsc.org In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Cl bonds dictates the selectivity of this step. The C-I bond, being weaker, will preferentially undergo oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) iodide intermediate. umass.edu This selective activation is a key feature in the reactions of polyhalogenated aromatic compounds. The rate of oxidative addition can be influenced by the nature of the ligands on the metal center; bulky phosphine (B1218219) ligands can promote the formation of coordinatively unsaturated palladium species that are highly reactive. acs.org

Reductive Elimination: This is the final step of the catalytic cycle, where a new carbon-carbon bond is formed, and the transition metal catalyst is regenerated in its low-valent state. rsc.org Following transmetalation (discussed in 3.1.2), two organic moieties are bound to the palladium(II) center. Reductive elimination from this intermediate yields the coupled product. chemrxiv.org The facility of this step is influenced by factors such as the steric bulk of the ligands and the electronic nature of the groups being coupled. For intramolecular reactions of this compound analogues, reductive elimination would lead to the formation of a dibenzofuran (B1670420) or related heterocyclic core, depending on the reaction partners.

A study on rhodium-promoted direct arylation highlighted that C-C reductive elimination is kinetically governed by the dissociation energy of the bond being formed. acs.org While this study focused on rhodium, the principles are broadly applicable across transition metal catalysis.

Transmetalation Studies in Cross-Coupling Reactions

Transmetalation is the step in a cross-coupling catalytic cycle where an organic group is transferred from one metal (often a main group metal like boron or tin) to the transition metal catalyst (e.g., palladium). rsc.org In the context of a Suzuki-Miyaura coupling reaction involving an analogue of this compound that has undergone oxidative addition at the C-I bond, the resulting arylpalladium(II) intermediate would react with an organoboron reagent.

The nature of the halide on the arylpalladium(II) intermediate can also influence the rate of transmetalation. Computational and experimental studies have suggested that in some systems, transmetalation occurs more readily with palladium-hydroxo or -fluoro complexes compared to chloro complexes. acs.org This is attributed to the stronger bonding interaction between the harder oxygen or fluorine ligands and the boron atom of the boronic acid. acs.org

| Factor | Influence on Transmetalation Rate | Example/Observation | Reference |

|---|---|---|---|

| Base | Activates the organoboron reagent to form a more nucleophilic boronate species. | Sodium tert-butoxide and carbonate salts are commonly used. | rsc.org |

| Ligands on Palladium | Can affect the accessibility of the metal center and the stability of intermediates. | Monoligated L1Pd(II) species are proposed as key intermediates. | acs.org |

| Halide on Palladium | The nature of the halide (or other anionic ligand) on the Pd(II) intermediate can influence the rate. | Transmetalation with Pd-hydroxo or -fluoro complexes can be faster than with Pd-chloro complexes. | acs.org |

| Boron Reagent | The stability and reactivity of the organoboron compound are crucial. | Pinacol boronic esters are often used for unstable moieties like 2-pyridyl to prevent protodeboronation. | rsc.org |

β-Halide Elimination Phenomena in Catalytic Cycles

Beta-halide elimination is a potential side reaction in transition metal-catalyzed processes, analogous to the more commonly discussed β-hydride elimination. iitd.ac.in This process involves the transfer of a halogen atom from the β-position of an alkyl group attached to the metal center, forming a metal-halide bond and an alkene. For this to occur, the complex must have a vacant coordination site cis to the alkyl group. iitd.ac.in

In the context of reactions involving analogues of this compound, β-halide elimination is generally not a primary concern as the aryl groups are directly attached to the metal center and lack β-hydrogens or β-halogens. However, if the cross-coupling partner is an alkyl group bearing a halogen at the β-position, this elimination pathway could become competitive with reductive elimination.

The propensity for β-elimination processes can be influenced by the ligand environment around the metal center. For instance, in some palladium-catalyzed reactions, the choice of ligand can suppress β-hydride elimination, thereby favoring the desired cross-coupling product. nih.gov While less documented, similar principles would apply to β-halide elimination. The relative rates of reductive elimination versus β-halide elimination would determine the product distribution.

C-H Activation Mechanisms: Electrophilic vs. Oxidative Pathways

Direct C-H activation has emerged as a powerful tool for the functionalization of arenes, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. scielo.br For a substrate like this compound, intramolecular C-H activation could lead to the formation of fused ring systems. The mechanism of C-H activation can broadly be categorized into electrophilic and oxidative pathways.

Electrophilic Pathway: This mechanism, often associated with electron-rich metal centers, involves the metal acting as an electrophile that attacks the C-H bond. This can proceed through a concerted metalation-deprotonation (CMD) pathway where the C-H bond cleavage and C-M bond formation occur in a single step, often facilitated by a ligand on the metal center acting as an internal base.

Oxidative Pathway: In this pathway, a low-valent metal center undergoes oxidative addition into the C-H bond, leading to a higher oxidation state metal hydride intermediate. nih.gov This is more common for less reactive C-H bonds and can be facilitated by directing groups that bring the C-H bond into proximity with the metal center. Following the C-H activation event, the resulting organometallic intermediate can undergo further reactions, such as insertion of an alkene or alkyne, followed by reductive elimination to form the final product. nih.gov

The choice between these pathways depends on several factors, including the nature of the metal catalyst, its oxidation state, the ligands, and the electronic properties of the substrate. scielo.br For instance, rhodium(I) catalysts have been shown to activate C-H bonds via an oxidative addition mechanism in the synthesis of isoquinolines. nih.gov

Halogen-Lithium Exchange Mechanisms in Organometallic Reactions

Halogen-lithium exchange is a fundamental organometallic reaction used to prepare organolithium reagents from organic halides. wikipedia.org For this compound, the significant difference in the reactivity of the two halogens allows for selective exchange. The reaction rate generally follows the trend I > Br > Cl, meaning that treatment with an organolithium reagent like n-butyllithium will selectively replace the iodine atom with lithium. wikipedia.orgprinceton.edu

Two primary mechanisms have been proposed for this transformation:

Nucleophilic "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanion from the organolithium reagent on the halogen atom of the aryl halide. This forms a transient, hypervalent "ate-complex" intermediate. wikipedia.orgharvard.edu This intermediate then collapses, transferring the lithium to the aryl group and the halogen to the original organolithium's alkyl group. Evidence for this mechanism includes the crystallization and characterization of such ate-complexes. harvard.edu

Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating a radical anion and a radical. These species then recombine within a solvent cage to form the products. While this pathway has been considered, kinetic studies and the stereospecificity observed in many lithium-halogen exchange reactions (e.g., with vinyl halides) often favor the nucleophilic pathway. wikipedia.orgprinceton.edu

The selectivity of the exchange is kinetically controlled and influenced by the stability of the resulting carbanion (sp > sp2 > sp3). wikipedia.org The presence of chelating groups near the halogen can accelerate the reaction. wikipedia.org

Aryne Formation and Reactivity Studies

Arynes are highly reactive intermediates that can be generated from dihaloarenes. In the case of this compound, treatment with a strong, non-nucleophilic base or an organolithium reagent can induce the formation of a biphenylyne intermediate.

The formation typically proceeds via one of two main routes:

Elimination from a 2-haloarylmetal: Halogen-lithium exchange at the more reactive C-I bond of this compound would generate 2-chloro-2'-lithio-1,1'-biphenyl. This intermediate can then undergo spontaneous elimination of lithium chloride to form the corresponding aryne. rsc.org

Deprotonation-Elimination: Treatment of a dihaloarene with a very strong base, such as lithium amides, can lead to deprotonation at a position ortho to one of the halogens, followed by elimination of the metal halide to generate the aryne. acs.org The use of aryl triflates as precursors can allow for aryne generation at lower temperatures compared to aryl chlorides. acs.org

Structure Reactivity and Structure Selectivity Relationships in Halogenated Biphenyl Systems

Influence of Halogen Position and Electronic Effects on Reaction Kinetics and Regioselectivity

The reactivity of halogenated biphenyls, such as 2-Chloro-2'-iodo-1,1'-biphenyl, is profoundly influenced by the nature and position of the halogen substituents. These substituents exert both electronic and steric effects that dictate the kinetics and regioselectivity of chemical transformations. Halogens are deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the context of cross-coupling reactions, which are pivotal for the further functionalization of biphenyl (B1667301) scaffolds, the identity of the halogen is a primary determinant of reaction kinetics. The reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. Consequently, the C-I bond is significantly more reactive than the C-Cl bond. nih.gov This differential reactivity allows for selective transformations. For instance, in a molecule like this compound, a palladium-catalyzed reaction such as a Suzuki or Negishi coupling would preferentially occur at the C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. nih.gov

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol, approx.) | Relative Reactivity |

|---|---|---|

| C-F | ~485 | Lowest |

| C-Cl | ~340 | Low |

| C-Br | ~285 | Medium |

| C-I | ~210 | Highest |

This table illustrates the general trend in reactivity for aryl halides in common transition metal-catalyzed cross-coupling reactions. nih.gov

Steric Hindrance and Conformational Dynamics in Biphenyl Derivatives

The presence of substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl core introduces significant steric hindrance, which restricts rotation around the central C1-C1' single bond. pharmaguideline.comslideshare.net In this compound, both the chlorine and the iodine atoms are in ortho positions. The van der Waals radius of iodine is substantially larger than that of chlorine, and both are much larger than hydrogen. This steric crowding forces the two phenyl rings out of a planar conformation to minimize repulsive forces between the ortho-substituents. youtube.comyoutube.com

This restricted rotation is the origin of a phenomenon known as atropisomerism, where the rotational energy barrier is high enough to allow for the isolation of individual conformational isomers (enantiomers) at room temperature. pharmaguideline.com The stability of these atropisomers is directly related to the size of the ortho-substituents; bulkier groups lead to a higher energy barrier for rotation and thus more stable atropisomers. slideshare.net A free energy barrier of approximately 80-100 kJ/mol is generally sufficient to allow for the separation of atropisomers at ambient temperatures. slideshare.netlibretexts.org

The conformational dynamics of these systems involve the interconversion between enantiomeric forms through rotation about the pivotal bond. This process requires passing through a high-energy planar or near-planar transition state where steric repulsion is maximized. youtube.com The rate of this interconversion, or racemization, is therefore highly dependent on the steric bulk of the ortho groups. For this compound, the significant steric hindrance imposed by the two ortho halogens creates a substantial barrier to rotation, making it a classic example of an atropisomeric system.

Dihedral Angles and Their Impact on Electronic Interactions and Reactivity

The steric hindrance from ortho-substituents directly influences the dihedral angle (the twist angle) between the planes of the two phenyl rings. In unsubstituted biphenyl, a balance between steric repulsion of the ortho hydrogens and π-system conjugation results in a dihedral angle of about 44-45°. libretexts.orgrsc.org When bulky groups like chlorine and iodine are introduced at the ortho positions, this angle increases significantly to alleviate steric strain. The molecule adopts a twisted, non-planar conformation. A conformation with a 90° dihedral angle is often considered, though the actual angle is a result of the complex interplay of steric and electronic factors. libretexts.org

This dihedral angle has a critical impact on the electronic communication between the two aromatic rings. The extent of π-conjugation across the central C-C bond is proportional to the cosine of the dihedral angle. As the angle approaches 90°, π-orbital overlap between the rings is minimized, effectively isolating the two π-systems. This electronic decoupling means that a substituent on one ring has a diminished electronic influence (both inductive and resonance effects) on the reactivity of the other ring.

Table 2: Relationship Between Dihedral Angle and π-Conjugation in Biphenyls

| Dihedral Angle (θ) | cos(θ) | Relative π-Conjugation |

|---|---|---|

| 0° (Planar) | 1.00 | Maximum |

| 45° | 0.71 | Moderate |

| 60° | 0.50 | Reduced |

| 90° (Perpendicular) | 0.00 | Minimum/None |

This table demonstrates how increasing the twist angle between the phenyl rings reduces the electronic communication between them.

Enantioselective and Diastereoselective Transformations in Atropisomeric Biphenyls

The axial chirality of atropisomeric biphenyls, such as this compound, makes them valuable targets and substrates in asymmetric synthesis. rsc.org Enantioselective transformations aim to produce a single enantiomer of the chiral biphenyl, while diastereoselective reactions use the existing axial chirality to control the formation of new stereocenters.

Numerous catalytic systems have been developed for the enantioselective synthesis of axially chiral biaryls. rsc.orgnih.gov Transition metal-catalyzed cross-coupling reactions, such as asymmetric Suzuki-Miyaura or Ullmann couplings, are powerful methods. researchgate.netrsc.org These reactions employ a chiral ligand complexed to the metal center (e.g., Palladium or Nickel). The chiral environment of the catalyst differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one atropisomer over the other. researchgate.netacs.org

For pre-existing racemic mixtures of halogenated biphenyls, dynamic kinetic resolution offers an efficient route to a single enantiomer. This process involves the simultaneous racemization of the starting material (interconversion between enantiomers) and a faster, enantioselective reaction of one enantiomer, which drives the equilibrium towards the desired product with high enantiomeric excess. pharmacyfreak.com

Furthermore, the established axial chirality of a biphenyl can direct subsequent reactions. In a diastereoselective transformation, the chiral axis creates a biased steric environment that favors the approach of a reagent from one direction, resulting in the selective formation of one diastereomer. For instance, the reduction of a ketone or the addition to an imine on a side chain attached to an enantiopure biphenyl scaffold can proceed with high diastereoselectivity, controlled by the orientation of the biphenyl rings. uni-muenchen.de

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry of 2 Chloro 2 Iodo 1,1 Biphenyl Systems

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 2-Chloro-2'-iodo-1,1'-biphenyl. These computational methods allow for the determination of key molecular properties that govern the compound's stability and reactivity.

The ground-state geometry of this compound is characterized by a non-planar conformation. The steric hindrance between the ortho-substituents, the chlorine and iodine atoms, forces the two phenyl rings to adopt a twisted arrangement around the central C-C bond. The dihedral angle between the phenyl rings is a critical parameter, and DFT calculations can predict this angle with considerable accuracy. For di-ortho-substituted halogenated biphenyls, this angle is typically found to be between 60° and 90°.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO). In this compound, the HOMO is typically localized on the more electron-rich iodinated phenyl ring, while the LUMO is distributed across both rings.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. For halogenated biphenyls, regions of negative potential are generally located around the halogen atoms due to their high electronegativity, while the hydrogen atoms represent areas of positive potential. The MEP is instrumental in understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Dihedral Angle (°) | ~75 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. A significant area of study for 2,2'-disubstituted biphenyls is the process of atropisomerization, which is the rotation around the central C-C single bond that interconverts the two enantiomeric conformations.

The energy barrier for this rotation can be calculated by mapping the potential energy surface as a function of the dihedral angle. The transition state for this process is a planar or near-planar conformation where the steric repulsion between the ortho substituents is maximized. The height of this energy barrier determines whether the enantiomers can be isolated at a given temperature. DFT calculations can accurately predict these rotational barriers. For di-ortho-substituted biphenyls, these barriers can range from moderate to high, depending on the size of the substituents.

Table 2: Calculated Atropisomerization Barrier for this compound

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Ground State Energy | 0 |

| Transition State Energy | 25 |

Prediction of Spectroscopic Signatures for Mechanistic Elucidation (e.g., NMR, UV-Vis related to charge transfer)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization and for understanding its electronic transitions.

NMR Spectroscopy: The theoretical prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be determined with good agreement with experimental data. These predictions are crucial for assigning the peaks in an experimental spectrum and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectrum. For asymmetric biphenyls like this compound, the UV-Vis spectrum can exhibit bands corresponding to charge-transfer (CT) transitions. These transitions involve the excitation of an electron from a molecular orbital primarily located on one phenyl ring to an orbital on the other. The nature and energy of these transitions are influenced by the electronic character of the halogen substituents.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | 7.2 - 7.8 |

| 13C NMR | Chemical Shift (ppm) | 125 - 140 |

Ligand-Substrate Interactions in Catalytic Cycles

This compound can serve as a substrate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-Cl and C-I bonds is a key aspect of its chemistry in these reactions, with the C-I bond being significantly more reactive towards oxidative addition to a low-valent metal center.

Computational modeling, often using DFT, can be used to study the entire catalytic cycle of such reactions. This includes the initial oxidative addition of the C-I bond to the catalyst, transmetalation with a boronic acid derivative, and the final reductive elimination to form the coupled product. These calculations provide detailed information about the geometries and energies of all intermediates and transition states in the catalytic cycle.

Furthermore, these models can elucidate the nature of the interactions between the substrate (this compound) and the ligands coordinated to the metal center. These ligand-substrate interactions are critical in determining the efficiency and selectivity of the catalytic process. By understanding these interactions, more effective catalysts can be designed.

Advanced Synthetic Applications of 2 Chloro 2 Iodo 1,1 Biphenyl

Precursors for Complex Multi-Ring Systems and Polycyclic Aromatic Compounds

The rigid biphenyl (B1667301) backbone of 2-Chloro-2'-iodo-1,1'-biphenyl, combined with its reactive halogen substituents, makes it an ideal starting material for the synthesis of complex multi-ring systems and polycyclic aromatic compounds (PAHs). These classes of compounds are of significant interest due to their unique electronic, optical, and biological properties. Intramolecular cyclization reactions are a key strategy for extending the aromatic system, and the differential reactivity of the C-I and C-Cl bonds in this compound can be exploited to achieve regioselective ring closures.

One of the primary applications in this context is the synthesis of dibenzofurans and carbazoles . The synthesis of carbazoles, for instance, can be achieved from 2-iodobiphenyls through a palladium-catalyzed C-H activation and amination sequence. While not explicitly detailing the use of the chloro-substituted variant, the methodology suggests that a 2-amino-2'-chloro-1,1'-biphenyl, derived from this compound via a selective amination at the iodo-position, could undergo an intramolecular C-H activation/C-N bond formation to yield a chlorosubstituted carbazole (B46965) rsc.org. This approach provides a facile route to functionalized carbazole cores, which are prevalent in natural products and materials with unique optoelectronic properties rsc.org.

Similarly, the synthesis of dibenzofurans can be envisioned through an intramolecular etherification. A 2-hydroxy-2'-chloro-1,1'-biphenyl, accessible from the title compound, could undergo an intramolecular Ullmann condensation or a palladium-catalyzed C-O coupling to furnish the corresponding dibenzofuran (B1670420). The synthesis of various carbazole and dibenzofuran derivatives has been demonstrated using related o-iodoanilines and o-iodophenols, highlighting the versatility of this synthetic strategy mdpi.com.

Furthermore, this compound can serve as a precursor for larger polycyclic aromatic hydrocarbons such as triphenylenes . A palladium-catalyzed coupling of 2-iodobiphenyls with iodobenzenes has been shown to produce triphenylenes through a process involving dual C-H activations nih.govnih.govnih.gov. By analogy, an intramolecular version of this reaction, or a sequential intermolecular coupling, could utilize this compound to construct the triphenylene (B110318) skeleton. The presence of the chloro substituent would offer a handle for further functionalization of the resulting PAH.

| Target Polycyclic System | Synthetic Strategy | Key Intermediate from this compound |

| Dibenzofuran | Intramolecular C-O bond formation | 2-Chloro-2'-hydroxy-1,1'-biphenyl |

| Carbazole | Intramolecular C-N bond formation | 2-Chloro-2'-amino-1,1'-biphenyl |

| Triphenylene | Intramolecular or sequential C-C bond formation | This compound itself |

Role in Ligand Design for Organometallic Catalysis

The development of novel ligands is a cornerstone of progress in organometallic catalysis, enabling enhanced reactivity, selectivity, and stability of catalytic systems. The biphenyl scaffold is a privileged motif in ligand design, particularly for the construction of atropisomeric chiral ligands that can induce high levels of enantioselectivity in asymmetric catalysis. This compound serves as a versatile precursor for a variety of phosphine-based ligands.

The differential reactivity of the C-I and C-Cl bonds is crucial in this context. The more reactive C-I bond can be selectively functionalized, for instance, through a lithium-halogen exchange followed by quenching with a phosphine (B1218219) electrophile, to introduce a phosphine group at the 2'-position. The remaining chloro group can then be either retained to modulate the electronic properties of the ligand or further functionalized in a subsequent step. This stepwise approach allows for the synthesis of a diverse range of mono- and diphosphine ligands with tailored steric and electronic properties.

A key application is in the synthesis of atropisomeric biaryl phosphine ligands . The steric hindrance provided by the ortho-substituents (chloro and the newly introduced phosphine group) can create a significant barrier to rotation around the biphenyl C-C bond, leading to the existence of stable atropisomers. These chiral ligands are highly sought after for asymmetric hydrogenation, cross-coupling reactions, and other enantioselective transformations. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of synthesizing such ligands from substituted biphenyls are well-established.

Furthermore, this precursor can be utilized in the synthesis of PHOX (phosphinooxazoline) ligands , which are a prominent class of non-symmetrical P,N-ligands used in asymmetric catalysis. The synthesis of PHOX ligands is modular, often involving the coupling of a phenyloxazoline with a phosphine source. A derivative of this compound could be functionalized with an oxazoline (B21484) moiety at one ortho position and a phosphine group at the other, leading to a novel PHOX ligand with potential applications in various catalytic reactions, including allylic substitutions and Heck reactions.

| Ligand Type | Synthetic Approach | Key Features |

| Monophosphine Ligands | Selective phosphination at the C-I position | Chloro group for electronic tuning |

| Diphosphine Ligands | Sequential phosphination at both C-I and C-Cl positions | Potential for chelating properties |

| Atropisomeric Ligands | Exploiting steric hindrance of ortho-substituents | High enantioselectivity in asymmetric catalysis |

| PHOX-type Ligands | Introduction of phosphine and oxazoline moieties | Non-symmetrical P,N-chelation |

Building Blocks for Functional Organic Materials (as synthetic intermediates)

Functional organic materials with tailored electronic and photophysical properties are at the heart of next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biphenyl unit is a common structural motif in these materials due to its rigidity and ability to facilitate π-conjugation. This compound serves as a valuable synthetic intermediate for the construction of these advanced materials.

In the field of OLEDs , carbazole-based compounds are widely used as host materials for phosphorescent emitters due to their high triplet energy and good hole-transporting properties mdpi.comresearchgate.netnih.gov. As discussed in section 6.1, this compound is a potential precursor to functionalized carbazoles. By introducing appropriate substituents, the electronic properties of the resulting carbazole can be fine-tuned to optimize its performance as a host material in OLED devices. The chloro-substituent, in particular, can influence the HOMO/LUMO energy levels and the charge-transport characteristics of the material.

Furthermore, this biphenyl derivative can be used in the synthesis of conjugated polymers . Through cross-coupling reactions such as Suzuki or Kumada coupling, the halogen atoms can be replaced with other aromatic or vinyl groups, leading to the formation of extended π-conjugated systems. The Kumada coupling, for example, is a powerful method for synthesizing conjugated polymers from dihaloaromatic monomers and Grignard reagents researchgate.netorganic-chemistry.org. The differential reactivity of the C-I and C-Cl bonds in this compound could allow for the controlled, stepwise polymerization, leading to polymers with well-defined structures and properties. These polymers could find applications as active layers in OFETs or as donor materials in OPVs.

| Material Class | Synthetic Application | Potential Properties |

| OLED Host Materials | Synthesis of functionalized carbazoles | High triplet energy, good hole-transport |

| Conjugated Polymers | Monomer for cross-coupling polymerization | Tunable bandgap, charge carrier mobility |

| Hole-Transporting Materials | Synthesis of substituted biphenyl amines | High thermal stability, efficient hole injection |

Synthesis of Pharmaceutically Relevant Scaffolds and Chemical Probes (as synthetic targets)

The biphenyl moiety is a common scaffold in a number of biologically active compounds and pharmaceuticals. The ability to selectively functionalize the two aromatic rings of this compound makes it a valuable starting point for the synthesis of complex molecules with potential therapeutic applications.

One important class of pharmaceutical targets is kinase inhibitors . Many kinase inhibitors feature a heterocyclic core to which various substituted aryl groups are attached. The biphenyl scaffold of this compound can be elaborated into more complex heterocyclic systems, such as phenanthridines , which are known to exhibit a range of biological activities, including antitumor and antiparasitic properties researchgate.netbeilstein-journals.org. The synthesis of phenanthridines can be achieved through intramolecular cyclization of ortho-functionalized biphenyls. For example, a 2-amino-2'-formyl-1,1'-biphenyl derivative, accessible from the title compound, could undergo a Pictet-Spengler type reaction to form the phenanthridine (B189435) core. The chloro-substituent would provide a site for further modification to optimize the compound's biological activity. The synthesis of the ROCK1 inhibitor GSK269962A highlights the importance of targeting specific kinases in drug discovery nih.gov.

Moreover, this compound can be used to create scaffolds for antiviral drugs . Many antiviral agents are complex molecules that require multi-step syntheses. The ability to perform selective cross-coupling reactions at the iodo- and chloro-positions of this compound allows for the convergent synthesis of complex scaffolds that can be further elaborated into potent antiviral compounds.

The development of chemical probes is another area where this versatile building block can be applied. Chemical probes are small molecules used to study biological processes and validate drug targets. The synthesis of these probes often requires the ability to introduce various functional groups and reporter tags in a controlled manner. The orthogonal reactivity of the two halogen atoms in this compound provides an excellent platform for the synthesis of complex chemical probes with precisely placed functionalities.

| Therapeutic Area/Application | Target Scaffold/Compound Class | Synthetic Utility of this compound |

| Oncology | Kinase Inhibitors (e.g., ROCK inhibitors) | Precursor for heterocyclic cores like phenanthridines |

| Infectious Diseases | Antiviral Drugs | Building block for complex molecular scaffolds |

| Drug Discovery | Chemical Probes | Platform for introducing diverse functional groups |

Development of Agrochemical Precursors

The biphenyl structure is also found in a number of agrochemicals, including fungicides and herbicides. The development of new and more effective agrochemicals is crucial for ensuring food security. This compound can serve as a precursor for the synthesis of novel agrochemical candidates.

In the area of fungicides , strobilurin analogues are an important class of compounds that act by inhibiting mitochondrial respiration in fungi google.comniscpr.res.innih.govresearchgate.netniscpr.res.in. While the direct incorporation of the this compound moiety into a strobilurin-type structure is not immediately obvious, the biphenyl scaffold itself is present in some fungicides. The functional handles on the title compound allow for the attachment of various pharmacophores that could lead to new fungicidal activity. For instance, the chloro and iodo groups could be replaced by other functional groups known to be important for antifungal activity through nucleophilic substitution or cross-coupling reactions.

Similarly, in the field of herbicides , biphenyl-ether herbicides are a well-known class of compounds. This compound could be converted into a 2-chloro-2'-hydroxy-1,1'-biphenyl intermediate, which could then be subjected to a Williamson ether synthesis with a suitable partner to generate novel biphenyl-ether derivatives. The substitution pattern on both rings can be systematically varied to optimize herbicidal activity and selectivity.

| Agrochemical Class | Target Structure | Synthetic Role of this compound |

| Fungicides | Novel biphenyl-containing scaffolds | Introduction of pharmacophoric groups via cross-coupling |

| Herbicides | Biphenyl-ether derivatives | Precursor for the biphenyl-ether core structure |

Environmental Transformation and Degradation Pathways of Halogenated Biphenyls: Academic Perspectives

The environmental fate of halogenated biphenyls, a class of persistent organic pollutants, is a subject of extensive academic scrutiny. While a vast body of research exists for polychlorinated biphenyls (PCBs) and, to a lesser extent, polybrominated biphenyls (PBBs), specific data on mixed halogenated congeners such as this compound remain scarce. Consequently, this article outlines the established principles of transformation and degradation derived from studies of closely related halogenated biphenyls, providing a foundational perspective on the likely environmental behavior of this specific compound.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-2'-iodo-1,1'-biphenyl, and how can purity be ensured during scale-up?

The synthesis involves reacting bromobenzene with iodine in the presence of a base, followed by coupling with 1,1'-diphenylethane. Key challenges include controlling halogen exchange and minimizing byproducts. Column chromatography is critical for isolating the product from intermediates like 2-iodobenzene. To ensure purity, use gradient elution with hexane/ethyl acetate mixtures and monitor fractions via TLC (Rf ≈ 0.4–0.6). For scale-up, consider automated flash chromatography systems to maintain resolution .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks ([M+H]+ expected at m/z 328.9231).

- X-ray Crystallography : Resolves halogen positioning and dihedral angles between biphenyl rings (e.g., angles < 30° suggest limited conjugation) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% required for organometallic applications).

Q. What safety protocols are essential when handling this compound?

The compound is light-sensitive and reacts with strong acids/bases. Store in amber vials at 2–8°C under inert gas. Use gloveboxes for air-sensitive reactions and fume hoods for solvent removal. PPE (nitrile gloves, lab coat) is mandatory. Spills require neutralization with sodium bicarbonate before ethanol/water cleanup .

Advanced Research Questions

Q. How do dissociative electron attachment (DEA) studies inform decomposition pathways of this compound?

DEA experiments (0–10 eV electron energy) reveal dominant cleavage at the C–I bond (0–1.5 eV), producing iodide anions. Compare ion yield curves with 2'-bromo and 2'-chloro analogs: iodine shows higher cross-section due to lower bond dissociation energy. Use time-of-flight mass spectrometry to track fragment ions (e.g., [C12H9Cl]− at m/z 188.05) .

Q. Can DFT calculations predict reactivity in cross-coupling reactions involving this compound?

Yes. B3LYP/6-311+G(d,p) optimizations show the C–I bond has a lower activation barrier (~15 kJ/mol) than C–Cl in Suzuki-Miyaura couplings. Electron-density maps highlight iodine’s polarizable σ-hole, enhancing oxidative addition to Pd(0). Validate with kinetic studies (e.g., half-life <1 hr for aryl iodides vs. >24 hr for chlorides) .

Q. How does steric hindrance influence crystal packing in derivatives of this compound?

X-ray diffraction (e.g., P21/c space group) reveals intermolecular halogen···π interactions (3.5–4.0 Å) dominate over hydrogen bonding. Hirshfeld surface analysis quantifies Cl···H (8%) and I···C (12%) contacts. Twisted biphenyl conformers (dihedral >45°) reduce π-stacking, favoring van der Waals-dominated lattices .

Q. What strategies mitigate contradictions in reported spectroscopic data for halogenated biphenyls?

Discrepancies in NMR shifts often arise from solvent polarity or concentration effects. Standardize conditions (e.g., CDCl3, 25°C) and reference internal standards (TMS). For conflicting MS fragmentation patterns, use collision-induced dissociation (CID) at 20–30 eV to distinguish isotopic clusters (e.g., ²⁷⁹I vs. ³⁵Cl) .

Q. How can this compound serve as a precursor for OLED materials?

Its iodine moiety facilitates Ullmann couplings to synthesize π-extended systems (e.g., terphenyls). Optimize reaction conditions (CuI, 110°C, DMF) for 85% yield. Characterize electroluminescence properties (λem ~450 nm) using thin-film deposition and PL quantum yield measurements (>0.7 ideal for blue emitters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.